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Compound Name:
Methyl 2,5-dibromopyridine-4-

acetate

CAS No.: 1806295-96-4

Cat. No.: B1410034

Get Quote

Executive Summary
Substituted pyridine-4-acetates represent a pivotal scaffold in modern medicinal chemistry and

reticular synthesis.[1][2] Unlike their phenyl-acetate isosteres, these derivatives offer a dual-

mode reactivity profile: the basic pyridine nitrogen facilitates pH-dependent solubility and metal

coordination, while the acetate tail provides a flexible carboxylate tether.[1] This guide

objectively compares the performance of pyridine-4-acetates against phenylacetates

(bioisosteres) and pyridine-3-acetates (positional isomers), synthesizing data from oncology,

neurodegeneration, and Metal-Organic Framework (MOF) engineering.

Key Insight: The "Phenyl-Pyridyl Switch" at the 4-position typically lowers logP by 1.0–1.5 units,

significantly improving the metabolic stability and aqueous solubility of lipophilic drug

candidates.[1]
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The substitution of a benzene ring with a pyridine ring (specifically at the 4-position) is a

strategic tool in Lead Optimization.

Feature
Phenylacetate
Analog

Pyridine-4-acetate
Analog

Impact on
Performance

pKa (Conjugate Acid) ~4.3 (COOH)
~5.2 (Pyridine N) /

~3.8 (COOH)

Pyridine N allows salt

formation, boosting

solubility.[1]

H-Bonding
Donor only (if

substituted)
Acceptor (Pyridine N)

Additional binding

interaction with target

residues (e.g., Ser,

His).

Lipophilicity (logP) High (Lipophilic)
Moderate

(Amphiphilic)

Reduced non-specific

binding; improved oral

bioavailability.

Metabolic Liability
Prone to CYP450

oxidation

Reduced oxidative

clearance

Pyridine ring is

electron-deficient,

resisting oxidative

metabolism.[1]

Positional Isomerism: 3- vs. 4-Substitution
While risedronate (a blockbuster bisphosphonate) utilizes the 3-pyridyl scaffold, the 4-pyridyl

isomer offers distinct steric vectors.[1]

3-Pyridyl: Bent geometry; mimics meta-substituted benzenes.[1]

4-Pyridyl: Linear geometry; mimics para-substituted benzenes; ideal for extending ligands

into deep enzymatic pockets (e.g., CYP17).[1]

Pharmaceutical Applications: Comparative Case
Studies
Case Study A: CYP17 Inhibitors (Prostate Cancer)
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Context: CYP17 (17

-hydroxylase/C17,20-lyase) is a target for androgen-dependent prostate cancer.[1]
Researchers compared esters of 3- and 4-pyridylacetic acid.[1][3]

Experimental Observation: The 3-pyridyl isomers generally exhibited superior inhibition

compared to 4-pyridyl analogs in this specific pocket.[1]

Mechanistic Logic: The heme iron in CYP enzymes requires a specific angle for nitrogen

coordination. The "bent" 3-pyridyl geometry aligns the nitrogen lone pair optimally with the

heme iron, whereas the linear 4-pyridyl vector often clashes with the porphyrin ring or

channel walls.

Takeaway: Use 4-pyridylacetates when linear extension is required; use 3-pyridylacetates for

metal-coordination in restricted pockets.[1]

Case Study B: -Amyloid Inhibition (Alzheimer’s)
Context: Small molecules containing the pyridine-4-acetate motif have been synthesized to

inhibit the release of

-amyloid peptides.[1]

Protocol Highlight: Coupling 4-pyridylacetic acid hydrochloride with amino acid esters (e.g.,

L-phenylalanine) yields peptidomimetics.[1]

Performance: The 4-pyridyl moiety improves blood-brain barrier (BBB) penetration relative to

charged quaternary ammonium analogs due to its ability to exist as a neutral species at

physiological pH.[1]

Case Study C: CRTH2 Antagonists
(Asthma/Inflammation)
Context: Substituted acetic acids are potent antagonists of the CRTH2 receptor.

Comparison:

Indole-3-acetic acids: High potency, poor metabolic stability.
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Pyridine-4-acetic acids: Improved metabolic stability (lower clearance).

Design Strategy: The pyridine nitrogen acts as a bioisostere for the indole C-H, maintaining

the flat aromatic topology required for the hydrophobic pocket while reducing electron

density to prevent oxidation.

Material Science: MOF Linker Engineering
In Metal-Organic Frameworks (MOFs), pyridine-4-acetate serves as a heterotopic linker

(containing two different binding groups: Pyridine N and Carboxylate O).[1]

Linker Type Ligand Example Coordination Mode
MOF Topology
Result

Rigid Isonicotinic Acid Linear, short distance

Rigid, microporous

networks (e.g.,

pillared layers).[1]

Flexible Pyridine-4-acetic acid
Angled, flexible (-

CH2-)

Breathing frameworks;

structural adaptability

upon guest

adsorption.[1]

Application Note: The methylene spacer in pyridine-4-acetate allows the pyridine ring to rotate

relative to the carboxylate, facilitating the formation of "flexible" MOFs that can expand/contract

during gas storage (

capture).

Experimental Protocols
Protocol A: Synthesis of Ethyl 4-pyridylacetate (Fischer
Esterification)
A high-yield, scalable method for converting the acid to the ester intermediate.

Reagents:

4-Pyridylacetic acid hydrochloride (10.0 g)[1]
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Absolute Ethanol (150 mL)

Concentrated Sulfuric Acid (

, 5.0 mL)

Sodium Bicarbonate (

)

Methodology:

Dissolution: Suspend 4-pyridylacetic acid hydrochloride in absolute ethanol in a 250 mL

round-bottom flask.

Catalysis: Add concentrated

dropwise with stirring. The solution may warm slightly.

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 12–16 hours. Note: Long reflux ensures complete conversion of the hydrochloride salt.

Neutralization: Cool to room temperature. Concentrate the solvent to ~30 mL under reduced

pressure. Pour the residue into ice water (100 mL).

Basification: Carefully add saturated

solution until pH ~8.0. Critical: The free base ester is soluble in organic solvents; the salt is
not.

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine.[1]

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography
(EtOAc/Hexane).
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Expected Yield: 85–92% (Colorless oil).

Protocol B: "Phenyl-Pyridyl Switch" Decision Workflow
A logic gate for medicinal chemists deciding when to employ this scaffold.[1]

Lead Compound: Phenylacetate Derivative

Is Aqueous Solubility < 10 µM?

Is Metabolic Clearance High?

No

Switch to Pyridine-4-acetate

Yes (Add N-Polarity)

Yes (Block Metabolism)

Retain Phenylacetate

No

Target contains Heme/Metal?

Select Isomer Geometry

Yes

Use 4-Pyridyl (Linear)

No (Default for Solubility)

Use 3-Pyridyl (Bent/Angle)

Restricted Pocket Deep Pocket

Click to download full resolution via product page
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Figure 1: Strategic decision tree for implementing the Phenyl-Pyridyl switch in SAR studies.[1]

Synthesis Pathway Visualization[6]
The following diagram illustrates the divergent synthesis routes for accessing 4-pyridylacetate

derivatives, comparing the Willgerodt-Kindler reaction (from ketones) vs. Hydrolysis (from

nitriles).

4-Acetylpyridine Willgerodt-Kindler
(S, Morpholine)

Rearrangement

4-Cyanomethylpyridine Acid Hydrolysis
(HCl/H2O)

Direct Hydrolysis

Thioamide Intermediate

4-Pyridylacetic Acid

Hydrolysis

Ethyl 4-pyridylacetate

EtOH, H2SO4
(Fischer Esterification)

Click to download full resolution via product page

Figure 2: Comparative synthetic pathways to 4-pyridylacetate intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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